molecular formula C14H15N3O4S B15210965 2-(S-(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl)thiopropionylglycine CAS No. 61560-18-7

2-(S-(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl)thiopropionylglycine

カタログ番号: B15210965
CAS番号: 61560-18-7
分子量: 321.35 g/mol
InChIキー: RVINKJMACQUZPK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(S-(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl)thiopropionylglycine is a synthetic compound of significant research interest due to its incorporation of the 1,2,4-oxadiazole heterocycle, a privileged scaffold in drug discovery . The 1,2,4-oxadiazole ring is valued for its favorable physicochemical properties and is known to exhibit a broad spectrum of biological activities, making it a versatile building block in medicinal chemistry . Derivatives of this heterocycle have been investigated for diverse pharmacological applications, including as anti-inflammatory, analgesic, anticancer, antibacterial, and antidepressant agents . For instance, related 1,2,4-oxadiazole structures have demonstrated significant local analgesic and anti-inflammatory effects in preclinical models without central nervous system involvement, highlighting the potential of this chemotype for developing peripherally acting agents . The structure-activity relationship (SAR) of the 1,2,4-oxadiazole nucleus allows for extensive modification, enabling researchers to fine-tune properties like potency, selectivity, and metabolic stability . This compound is presented to the research community as a valuable intermediate or lead compound for further exploration in hit-to-lead optimization campaigns, mechanism of action studies, and the development of new bioactive molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

CAS番号

61560-18-7

分子式

C14H15N3O4S

分子量

321.35 g/mol

IUPAC名

2-[2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]propanoylamino]acetic acid

InChI

InChI=1S/C14H15N3O4S/c1-9(14(20)15-7-12(18)19)22-8-11-16-13(17-21-11)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,15,20)(H,18,19)

InChIキー

RVINKJMACQUZPK-UHFFFAOYSA-N

正規SMILES

CC(C(=O)NCC(=O)O)SCC1=NC(=NO1)C2=CC=CC=C2

製品の起源

United States

Q & A

Q. What are the optimal synthetic routes for 2-(S-(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl)thiopropionylglycine, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves multi-step reactions starting with key intermediates such as 4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-thiol. Classical alkylation with sodium monochloroacetate in aqueous medium under reflux (80–90°C, 2–3 hours) yields the target acid after acidification . Intermediate characterization employs:

  • Elemental analysis for purity verification.
  • Chromatographic methods (TLC/HPLC) to monitor reaction progress.
  • Spectral techniques :
    • ¹H NMR for proton environment mapping (e.g., thioether protons at δ 3.8–4.2 ppm).
    • IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹).

Q. Table 1: Example Synthesis Conditions

StepReagent/ConditionTemperature/TimeYield (%)Reference
1Na monochloroacetate80°C, 2.5 hrs72–85
2Acidification (CH₃COOH)RT, 1 hr90+

Q. How is the structural integrity of 2-(S-(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl)thiopropionylglycine confirmed post-synthesis?

Methodological Answer: Structural validation combines:

  • High-resolution mass spectrometry (HRMS) for molecular ion confirmation (e.g., [M+H]⁺ matching theoretical mass within 5 ppm).
  • X-ray crystallography (if crystals are obtainable) to resolve stereochemistry and bond lengths .
  • ²D NMR techniques (COSY, HSQC) to assign coupling patterns and verify connectivity in complex regions (e.g., thiopropionylglycine backbone) .

Advanced Research Questions

Q. How can molecular docking studies predict the bioactivity of 2-(S-(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl)thiopropionylglycine derivatives?

Methodological Answer:

  • Target selection : Prioritize proteins with known roles in disease pathways (e.g., kinases, proteases) using databases like PDB or UniProt.
  • Software : AutoDock Vina or Schrödinger Suite for ligand-protein interaction simulations.
  • Parameters :
    • Grid box centered on active sites (e.g., ATP-binding pocket for kinases).
    • Scoring functions (e.g., binding energy < −7 kcal/mol suggests high affinity).
  • Validation : Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å indicates reliability) .

Q. Table 2: Example Docking Results for Analogues

CompoundTarget ProteinBinding Energy (kcal/mol)Predicted Activity
Derivative AEGFR Kinase−8.2Inhibitor
Derivative BCOX-2−6.9Moderate binding

Q. What in vitro and in vivo models are appropriate for assessing the pharmacological activity of this compound?

Methodological Answer:

  • In vitro :
    • Enzyme inhibition assays (e.g., fluorogenic substrates for proteases).
    • Cell viability assays (MTT/WST-1) using cancer/primary cell lines.
    • Mechanistic studies : Western blotting for downstream signaling proteins (e.g., phosphorylated ERK/AKT) .
  • In vivo :
    • Rodent models : Xenograft tumors for antitumor efficacy.
    • Dosing regimen : Oral/intraperitoneal administration (10–50 mg/kg/day) with pharmacokinetic profiling (plasma t½, AUC) .

Q. How should researchers design experiments to resolve contradictory data on the compound’s mechanism of action?

Methodological Answer:

  • Hypothesis-driven redundancy : Replicate assays across independent labs (e.g., kinase panel screens vs. single-target assays).
  • Omics integration :
    • Transcriptomics (RNA-seq) to identify differentially expressed genes post-treatment.
    • Proteomics (LC-MS/MS) to map protein interaction networks.
  • Structural analogs : Synthesize and test derivatives to isolate pharmacophore contributions (e.g., oxadiazole vs. triazole core effects) .

Q. What methodologies are recommended for studying the environmental fate of this compound?

Methodological Answer:

  • Abiotic studies :
    • Hydrolysis/photolysis : Expose to UV light (λ = 254 nm) or buffer solutions (pH 4–9) at 25–50°C.
    • Soil adsorption : Batch experiments with varying organic matter content (e.g., Freundlich isotherms) .
  • Biotic studies :
    • Microbial degradation : Use activated sludge or soil microbiota to measure half-life under aerobic/anaerobic conditions.
    • Ecotoxicology : Daphnia magna or algal growth inhibition tests (OECD guidelines) .

Q. How can researchers integrate computational and experimental approaches to optimize derivatives?

Methodological Answer:

  • QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict bioavailability.
  • Synthetic prioritization : Focus on derivatives with >80% similarity to lead compound (Tanimoto coefficient).
  • ADME screening : SwissADME or pkCSM to filter candidates with poor permeability (e.g., Caco-2 < 5 × 10⁻⁶ cm/s) or hepatic toxicity .

Q. Guidelines for Researchers

  • Theoretical framing : Link studies to medicinal chemistry principles (e.g., bioisosteric replacement of oxadiazole) .
  • Data rigor : Use ≥3 biological replicates and report mean ± SEM. Avoid overreliance on single-donor cell lines.
  • Contradiction resolution : Cross-validate findings with orthogonal methods (e.g., SPR for binding affinity vs. docking) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。